molecular formula C17H21N3O2S B2486496 2-(diethylamino)-1-(5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 791827-71-9

2-(diethylamino)-1-(5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No.: B2486496
CAS No.: 791827-71-9
M. Wt: 331.43
InChI Key: MIVUGKLYPJHLAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(diethylamino)-1-(5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a synthetic compound with complex molecular architecture. This compound features several heterocyclic components, making it highly relevant for research in both chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(diethylamino)-1-(5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves a multi-step process. The common method includes the preparation of an intermediate compound such as furan-2-yl and thiophen-2-yl derivatives, followed by a condensation reaction with diethylamine.

Industrial Production Methods: In industrial settings, the synthesis of this compound might employ automated reactors to ensure precise control over temperature and reaction time. The use of catalysis can improve the yield and purity of the final product, making the process more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The furan and thiophene rings are susceptible to oxidative reactions. Mild oxidizing agents like hydrogen peroxide or peracids can be used to modify these rings.

  • Reduction: The dihydro-1H-pyrazole moiety can be reduced using agents such as sodium borohydride to yield more saturated derivatives.

Common Reagents and Conditions:

  • Oxidizing agents: Hydrogen peroxide, peracids

  • Reducing agents: Sodium borohydride, lithium aluminum hydride

  • Solvents: Toluene, ethanol

Major Products: Depending on the reaction, products can range from fully reduced pyrazole derivatives to variously substituted furan and thiophene rings, each with distinct chemical properties.

Scientific Research Applications

Chemistry: In organic chemistry, this compound is utilized for studying reaction mechanisms and synthesis pathways of heterocyclic compounds.

Biology and Medicine: This compound holds potential as a pharmacological agent due to its complex structure, which might interact with biological macromolecules in unique ways. It is often investigated for its possible anti-inflammatory, antimicrobial, or antitumor activities.

Industry: In materials science, the compound could be used to develop novel polymers or coatings due to its heterocyclic components, which lend unique electronic properties.

Mechanism of Action

Mechanism: The mechanism of action largely depends on the application. In pharmacology, the compound may interact with enzyme active sites or receptors, altering their activity.

Molecular Targets and Pathways: Targets could include various enzymes involved in metabolic pathways or receptors on cell surfaces. The interaction may involve hydrogen bonding, hydrophobic interactions, or covalent modifications, leading to altered cellular responses.

Comparison with Similar Compounds

  • 2-(dimethylamino)-1-(5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

  • 2-(diethylamino)-1-(5-(furan-2-yl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Properties

IUPAC Name

2-(diethylamino)-1-[3-(furan-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-3-19(4-2)12-17(21)20-14(15-7-5-9-22-15)11-13(18-20)16-8-6-10-23-16/h5-10,14H,3-4,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIVUGKLYPJHLAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)N1C(CC(=N1)C2=CC=CS2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.